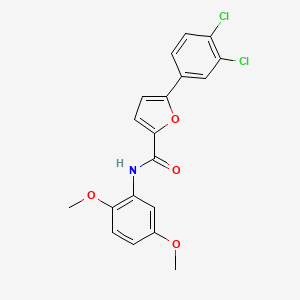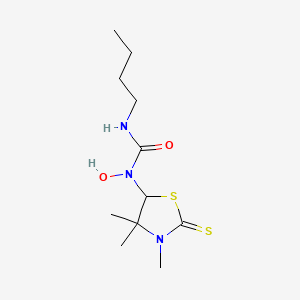![molecular formula C14H8BrClN2O B6041359 3-[(4-bromophenyl)imino]-7-chloro-1,3-dihydro-2H-indol-2-one](/img/structure/B6041359.png)
3-[(4-bromophenyl)imino]-7-chloro-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-bromophenyl)imino]-7-chloro-1,3-dihydro-2H-indol-2-one, also known as BRPICI, is a chemical compound that belongs to the indole family. It is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. The compound is known for its ability to interact with biological systems, making it a valuable tool for studying various physiological and biochemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-bromophenyl)imino]-7-chloro-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 3-[(4-bromophenyl)imino]-7-chloro-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects:
3-[(4-bromophenyl)imino]-7-chloro-1,3-dihydro-2H-indol-2-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of cancer cells and suppress the production of pro-inflammatory cytokines. In vivo studies have shown that 3-[(4-bromophenyl)imino]-7-chloro-1,3-dihydro-2H-indol-2-one can reduce inflammation in animal models of arthritis and improve wound healing in diabetic mice. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
3-[(4-bromophenyl)imino]-7-chloro-1,3-dihydro-2H-indol-2-one has several advantages as a tool for scientific research. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for use in experiments. The compound is also stable and has a long shelf life, allowing for long-term storage and use. However, there are limitations to the use of 3-[(4-bromophenyl)imino]-7-chloro-1,3-dihydro-2H-indol-2-one in experiments. The compound has low solubility in water, which can limit its use in certain applications. In addition, the compound has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
Future Directions
There are several future directions for research on 3-[(4-bromophenyl)imino]-7-chloro-1,3-dihydro-2H-indol-2-one. One area of interest is the development of analogs of the compound with improved solubility and bioavailability. Another area of research is the investigation of the compound's potential use in combination with other therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of 3-[(4-bromophenyl)imino]-7-chloro-1,3-dihydro-2H-indol-2-one and its potential therapeutic applications in humans.
Synthesis Methods
3-[(4-bromophenyl)imino]-7-chloro-1,3-dihydro-2H-indol-2-one can be synthesized through a multistep process that involves the reaction of 4-bromoaniline with 2-chloroacetyl chloride to form 4-bromo-N-(2-chloroacetyl)aniline. This intermediate is then reacted with isatin to form the final product, 3-[(4-bromophenyl)imino]-7-chloro-1,3-dihydro-2H-indol-2-one. The synthesis of 3-[(4-bromophenyl)imino]-7-chloro-1,3-dihydro-2H-indol-2-one has been optimized to improve yields and reduce the number of steps required.
Scientific Research Applications
3-[(4-bromophenyl)imino]-7-chloro-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, 3-[(4-bromophenyl)imino]-7-chloro-1,3-dihydro-2H-indol-2-one has been investigated for its ability to modulate the immune system and improve wound healing.
properties
IUPAC Name |
3-(4-bromophenyl)imino-7-chloro-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O/c15-8-4-6-9(7-5-8)17-13-10-2-1-3-11(16)12(10)18-14(13)19/h1-7H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQIRDMBVBIHNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=O)C2=NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-imidazo[1,2-a]pyridin-2-yl-N-{[1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl]methyl}propanamide](/img/structure/B6041278.png)

![1'-acetyl-3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1,4'-bipiperidine](/img/structure/B6041283.png)
![7-(2,3-dimethoxybenzyl)-2-[3-(2-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6041286.png)

![2-(1-cyclopenten-1-ylcarbonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6041300.png)
![N-[4-(butyrylamino)phenyl]-2,4-dichlorobenzamide](/img/structure/B6041302.png)
![ethyl [1-({[1-(2-methoxyethyl)-6-oxo-3-piperidinyl]carbonyl}amino)cyclohexyl]acetate](/img/structure/B6041309.png)

![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6041339.png)
![1-cycloheptyl-N-methyl-N-[(5-phenyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6041351.png)
![N-({[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}carbonyl)-2-methylbenzamide](/img/structure/B6041366.png)

![2-[4-(4-methoxy-3-methylbenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6041382.png)